molecular formula C25H23N3O4S2 B11322883 (2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

(2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B11322883
M. Wt: 493.6 g/mol
InChI Key: IHHWBFQNOCYXEA-UHFFFAOYSA-N
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Description

The compound (2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone is a complex organic molecule that features a variety of functional groups, including a piperazine ring, an oxazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a thiophene derivative, with a suitable reagent like phosphorus oxychloride.

    Introduction of the sulfonyl group: This step involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative, typically in the presence of a base like triethylamine.

    Formation of the piperazine ring: This can be done by reacting the sulfonylated oxazole with a piperazine derivative under suitable conditions.

    Attachment of the (2-methylphenyl)methanone group: The final step involves the acylation of the piperazine intermediate with (2-methylphenyl)methanone chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone: can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(pyridin-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the thiophene ring, in particular, may influence its electronic properties and reactivity compared to similar compounds with different heterocycles.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C25H23N3O4S2/c1-18-8-5-6-11-20(18)24(29)27-13-15-28(16-14-27)25-23(26-22(32-25)21-12-7-17-33-21)34(30,31)19-9-3-2-4-10-19/h2-12,17H,13-16H2,1H3

InChI Key

IHHWBFQNOCYXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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